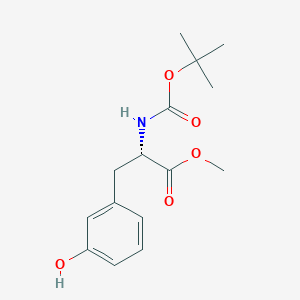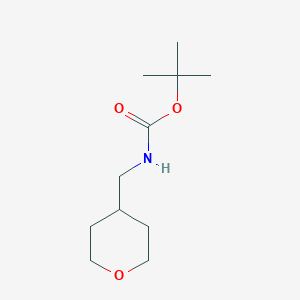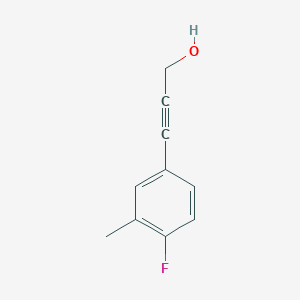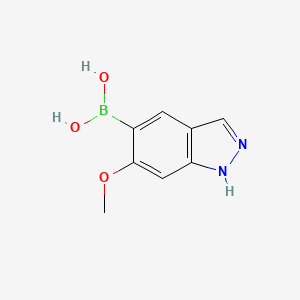
2,3-Dimethoxy-6-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dimethoxy-6-fluorobenzyl alcohol is a chemical compound with the IUPAC name (6-fluoro-2,3-dimethoxyphenyl)methanol . It has a molecular weight of 186.18 and its InChI code is 1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 .
Chemical Reactions Analysis
As an alcohol, this compound might undergo typical reactions of alcohols. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that this compound undergoes could depend on the reaction conditions and the presence of other functional groups in theScientific Research Applications
Mechanistic Insights in Oxidation Reactions
Research on similar benzyl alcohol derivatives, like 2,5-dimethoxybenzyl alcohol, has provided valuable mechanistic insights into oxidation reactions. These studies have revealed that the presence of specific metal ions can significantly enhance the reactivity of non-heme iron(IV)-oxo complexes towards benzyl alcohols. Such findings highlight the role of electron transfer and proton transfer processes in the oxidation mechanisms, potentially guiding the development of more efficient catalytic systems for organic synthesis and industrial applications (Morimoto et al., 2012).
Advances in Protecting Groups for Alcohols
In the realm of synthetic organic chemistry, the introduction of novel protecting groups for alcohols is a crucial area of study. For instance, the development of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has shown promise as a new benzyl ether-type protecting group. This group offers stability under oxidizing conditions and is compatible with certain deprotection strategies, which could be beneficial for the synthesis of complex organic molecules, including those derived from or related to 2,3-Dimethoxy-6-fluorobenzyl alcohol (Crich, Li, & Shirai, 2009).
Role in Biomimetic Oxidation Studies
Biomimetic oxidation of lignin model compounds, such as veratryl alcohol, using metalloporphyrins or enzymes in non-traditional solvents like ionic liquids, offers insights into the degradation of complex plant polymers. Such studies are pertinent to understanding the breakdown and conversion of lignin into valuable chemical feedstocks, where derivatives like this compound could serve as model substrates or intermediates (Kumar, Jain, & Chauhan, 2007).
Understanding Catalysis through Aryl-Alcohol Oxidase
Research on aryl-alcohol oxidase (AAO) has contributed to the understanding of enzymatic catalysis, particularly in the oxidation of benzyl alcohols to their corresponding aldehydes. This knowledge is crucial for biotechnological applications, such as the enzymatic synthesis of fine chemicals and pharmaceuticals, potentially involving compounds like this compound (Ferreira et al., 2015).
Photochemistry and Solvolytic Reactivity
Studies on the photochemistry and solvolytic reactivity of dimethoxybenzyl compounds have shed light on the behavior of these molecules under various conditions. Such research can inform the design of new photoreactive materials or the development of synthetic strategies for pharmaceuticals, where this compound might be employed as a precursor or intermediate (DeCosta, Howell, Pincock, & Rifai, 2000).
properties
IUPAC Name |
(6-fluoro-2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQHVLVCCBCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)








![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)
